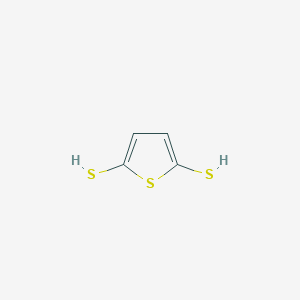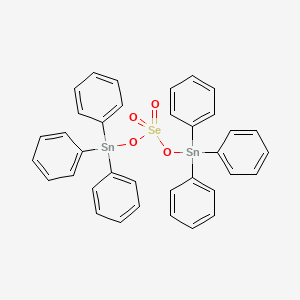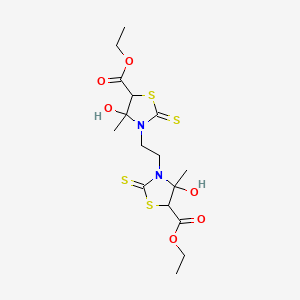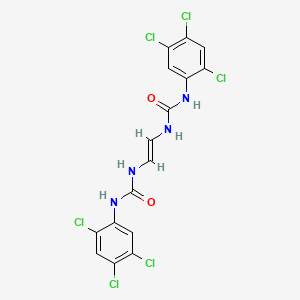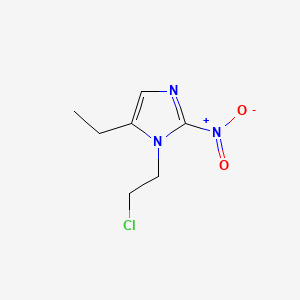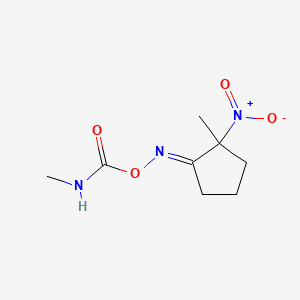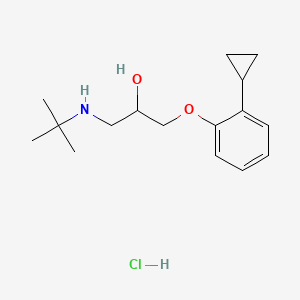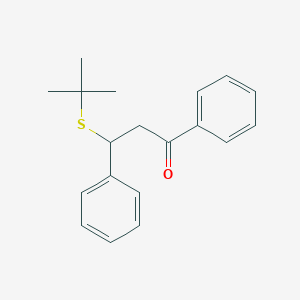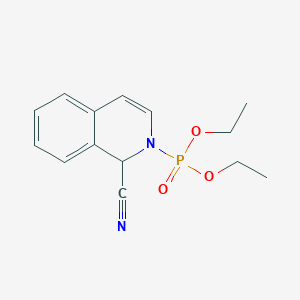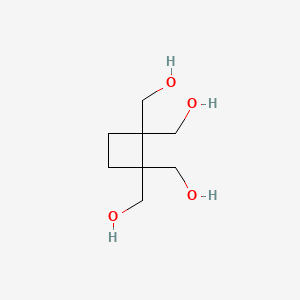
1,1,2,2-Cyclobutanetetramethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Cyclobutanetetramethanol is a chemical compound with the molecular formula C8H16O4 It is a cyclobutane derivative with four hydroxyl groups attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-Cyclobutanetetramethanol typically involves the reduction of cyclobutanetetracarboxylic acid or its derivatives. One common method includes the reduction of cyclobutanetetracarboxylic acid esters using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, resulting in the formation of this compound after workup and purification .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative reducing agents and catalysts may be employed to improve the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2-Cyclobutanetetramethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of cyclobutanetetramethane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclobutanetetracarboxylic acid derivatives.
Reduction: Cyclobutanetetramethane.
Substitution: Cyclobutanetetrachloride or cyclobutanetetrabromide.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Cyclobutanetetramethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups. It may also serve as a model compound for understanding the behavior of polyhydroxylated cyclobutanes in biological systems.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its derivatives may exhibit biological activity that could be harnessed for drug development.
Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Cyclobutanetetramethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanetetracarboxylic Acid: A precursor to 1,1,2,2-Cyclobutanetetramethanol, used in similar synthetic applications.
Cyclobutanetetramethane: A reduced form of this compound, lacking hydroxyl groups.
Cyclobutanetetrachloride: A halogenated derivative, used in different chemical reactions and applications.
Uniqueness: this compound is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs and derivatives .
Eigenschaften
CAS-Nummer |
14276-10-9 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
[1,2,2-tris(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H16O4/c9-3-7(4-10)1-2-8(7,5-11)6-12/h9-12H,1-6H2 |
InChI-Schlüssel |
OYZCFPNTSFYPIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1(CO)CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




